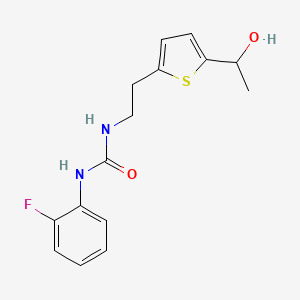

1-(2-Fluorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea

Description

1-(2-Fluorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea is a urea derivative featuring a 2-fluorophenyl group and a substituted thiophene moiety. The thiophene ring is functionalized at position 5 with a 1-hydroxyethyl (-CH(OH)CH₃) group and connected to the urea via an ethyl linker.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O2S/c1-10(19)14-7-6-11(21-14)8-9-17-15(20)18-13-5-3-2-4-12(13)16/h2-7,10,19H,8-9H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOSVDLVAAVACM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)NC2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.

Coupling with Fluorophenyl Group: The fluorophenyl group is coupled to the thiophene ring through a nucleophilic substitution reaction.

Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea undergoes various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for drug development.

- Janus Kinase Inhibition : Research indicates that similar compounds exhibit inhibitory effects on Janus kinase (JAK), which are critical in the treatment of autoimmune diseases and cancers. The specific urea derivative may share similar properties, warranting further investigation into its JAK inhibition capabilities .

Anticancer Research

Compounds with thiophene moieties have shown promise in anticancer research due to their ability to modulate signaling pathways involved in tumor growth. The unique structure of 1-(2-Fluorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea may enhance its efficacy against certain cancer types.

- Case Study : A study involving thiophene derivatives demonstrated their potential in inhibiting cancer cell proliferation through apoptosis induction . Similar mechanisms could be explored for this compound.

Neurological Disorders

The compound's potential neuroprotective effects can be attributed to its ability to cross the blood-brain barrier, a critical factor for treating neurological disorders. This characteristic is particularly relevant in developing treatments for conditions like Alzheimer's disease.

- Research Insight : Compounds with similar structures have been evaluated for their neuroprotective effects, showing promise in mitigating neurodegeneration .

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from commercially available thiophene derivatives and fluorinated phenyl compounds.

Synthetic Route Overview

- Preparation of Thiophene Derivative : The initial step involves synthesizing the thiophene ring with appropriate substituents.

- Formation of Urea Linkage : The thiophene derivative is then reacted with isocyanates or amines to form the urea linkage, which is crucial for biological activity.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level (typically >95%).

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound is compared below with structurally related urea derivatives, focusing on molecular features, physicochemical properties, and hypothetical biological implications.

Structural and Molecular Features

Table 1: Structural Comparison

*Hypothetical formula based on structural analysis; experimental validation required.

Key Observations:

Core Heterocycles: The target compound uses a thiophene ring, while analogs employ thiazole () or thiadiazole (). The hydroxyethyl substituent on thiophene (target and ) may enhance solubility via hydrogen bonding, unlike non-polar groups (e.g., methyl in ) .

Aromatic Substituents :

- Fluorophenyl (target and ) vs. chlorophenyl () or trifluoromethylphenyl (): Fluorine’s electronegativity improves metabolic stability and membrane permeability, whereas bulkier groups (e.g., trifluoromethyl) increase lipophilicity .

- Methoxyphenyl () introduces polarizability but may reduce metabolic stability compared to halogenated analogs .

In contrast, rigid linkers (e.g., cyclopentyl in ) may restrict conformational freedom .

Table 2: Physicochemical Properties

Key Observations:

- Hydroxyethyl Group: The target’s hydroxyethyl substituent likely improves aqueous solubility compared to non-polar analogs (e.g., ) but may introduce synthetic challenges, as seen in low yields for similar fluorinated compounds () .

- Fluorine vs. Chlorine : Fluorophenyl groups (target) offer better metabolic stability than chlorophenyl (), as C-F bonds are less prone to enzymatic oxidation .

Biological Activity

1-(2-Fluorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea, with the CAS number 2034545-06-5, is a synthetic compound belonging to the class of urea derivatives. This compound has garnered significant interest in biological research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C15H17FN2O2S

- Molecular Weight : 308.4 g/mol

- Structure : The compound features a fluorophenyl group, a thiophene ring, and a hydroxyethyl substituent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate enzyme activity, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- In vitro Studies : The compound has shown cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value ranging from 3 to 14 µM against pancreatic and breast cancer cell lines .

- Mechanisms : The anticancer effects are linked to the inhibition of angiogenesis and modulation of cancer cell signaling pathways. In one study, compounds similar to this urea derivative induced apoptosis in cancer cells, leading to reduced viability .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Pancreatic | 3 - 14 | Inhibition of angiogenesis |

| Breast | 7 - 20 | Induction of apoptosis |

| Prostate | 10 - 15 | Modulation of signaling pathways |

Antibacterial Activity

The compound has also been evaluated for antibacterial properties:

- Efficacy : It exhibited antibacterial activity against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Mechanism : The antibacterial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antibacterial Activity Summary

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 - 50 | 29 |

| K. pneumoniae | 40 - 50 | 24 |

| P. aeruginosa | 50 | 30 |

Antituberculosis Activity

Preliminary research indicates potential antituberculosis activity:

- In vitro Testing : The compound was tested against multiple strains of Mycobacterium tuberculosis, showing promising results in inhibiting growth .

- Potential Mechanism : It may act as an inhibitor of essential enzymes involved in mycobacterial metabolism.

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties:

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases .

- IC50 Values : Reported IC50 values against AChE range from 33.27 nM to over 400 nM, indicating potential for treating conditions like Alzheimer's disease .

Table 3: Neuroprotective Activity Summary

| Enzyme Target | IC50 (nM) |

|---|---|

| Acetylcholinesterase | 33.27 - 400 |

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of this urea derivative on MCF-7 breast cancer cells, revealing significant reductions in cell viability and alterations in cell cycle progression towards apoptosis .

- Antibacterial Efficacy : Another study assessed the antibacterial effects against Pseudomonas aeruginosa, showing that the compound's efficacy was comparable to established antibiotics like ceftriaxone, with inhibition zones indicating effective bacterial growth suppression .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Fluorophenyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea?

- Methodological Answer : The synthesis typically involves coupling a fluorophenyl isocyanate with a thiophene-containing amine derivative. For example:

Prepare the 2-(2-fluorophenyl)thiophene precursor via Suzuki coupling or electrophilic substitution .

Functionalize the thiophene ring at the 5-position with a hydroxyethyl group using hydroxylation or reduction of a ketone intermediate.

React the resulting amine (e.g., 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethylamine) with 2-fluorophenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts .

- Key Parameters : Solvent choice, temperature, and stoichiometric ratios significantly impact yield.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the urea linkage, fluorophenyl group, and thiophene substituents.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm.

- X-Ray Crystallography : Resolve stereochemistry and confirm solid-state structure, as demonstrated for analogous urea-thiophene derivatives .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric or spectrophotometric methods. Urea derivatives often exhibit moderate solubility in DMSO, making it suitable for in vitro assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Protect from light and moisture to prevent hydrolysis of the urea bond .

Advanced Research Questions

Q. How can researchers optimize the reaction yield when synthesizing this compound, especially for scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize variables like temperature (40–80°C), solvent polarity, and catalyst loading. For example, increasing the base concentration may improve coupling efficiency but risk side reactions .

- Flow Chemistry : Consider continuous-flow reactors to enhance heat/mass transfer and reduce reaction time.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track isocyanate consumption and adjust reagent addition rates .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

- Methodological Answer :

- Density Functional Theory (DFT) Calculations : Compare experimental -NMR shifts with computed chemical shifts for proposed conformers.

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers of the urea group) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating proton-proton and proton-carbon couplings.

Q. What strategies mitigate aggregation or non-specific binding in bioactivity assays involving this compound?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measure particle size in assay buffers (e.g., PBS) to detect aggregation.

- Co-Solvents : Use low concentrations of DMSO (<1%) or cyclodextrins to enhance solubility without denaturing proteins.

- Surface Plasmon Resonance (SPR) : Confirm target-specific binding by immobilizing the target protein and monitoring association/dissociation kinetics .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

- Methodological Answer :

- Molecular Docking : Screen derivatives against the target protein’s active site (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite.

- ADMET Prediction : Use tools like SwissADME or ProTox-II to forecast bioavailability, metabolic stability, and toxicity. Prioritize derivatives with lower logP (<5) and fewer CYP3A4 inhibition risks .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for specific substituents (e.g., replacing fluorine with chloro groups) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), passage numbers, and incubation times.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may contribute to off-target effects.

- Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

Q. What experimental approaches validate the proposed mechanism of action for this compound?

- Methodological Answer :

- CRISPR Knockout Models : Generate cell lines lacking the putative target protein and assess compound efficacy.

- Thermal Shift Assays (TSA) : Measure protein thermal stability shifts upon compound binding to confirm direct interaction.

- Transcriptomics/Proteomics : Identify downstream pathways affected by treatment using RNA-seq or TMT-based mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.